molecular formula C22H38N4O8 B1392861 tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) CAS No. 1041026-71-4

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

Cat. No. B1392861
M. Wt: 486.6 g/mol
InChI Key: PYRAMVPOMDHTNX-UHFFFAOYSA-N
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Description

“tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)” is a chemical compound with the molecular formula C22H38N4O8 . It is a solid substance at 20 degrees Celsius . The compound is air sensitive, hygroscopic, and heat sensitive .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)” is 486.57 . The InChI code for the compound is 1S/2C10H18N2O2.C2H2O4/c21-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h211H,4-7H2,1-3H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . The compound is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

1. Synthesis Approaches

Several studies have focused on synthesizing tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its derivatives due to their potential in medicinal chemistry. Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, useful for further selective derivation on the azetidine and cyclobutane rings. This synthesis provides access to chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Burkhard and Carreira (2008) reported a concise synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its usefulness in arene amination reactions (Burkhard & Carreira, 2008).

2. Chemical Space Exploration

The tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its analogs are explored for their potential in accessing novel chemical spaces. Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes, highlighting their amenability to either library or large-scale synthesis, indicating their utility in diverse chemical applications (Hamza et al., 2007).

3. Drug Discovery and Development

Compounds like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate are significant in drug discovery. Guérot et al. (2011) synthesized novel angular azaspiro[3.3]heptanes, including tert-butyl derivatives, for use as building blocks in drug discovery. Their methods support the synthesis of these compounds either as part of a library or individually on a preparative scale (Guérot et al., 2011).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAMVPOMDHTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

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